Bicyclo[6.1.0]nonane-4-carboxylic acid
CAS No.:
Cat. No.: VC17679067
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O2 |
|---|---|
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | bicyclo[6.1.0]nonane-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12) |
| Standard InChI Key | UBZUPTPVECHPTR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC2CC2C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Bicyclo[6.1.0]nonane-4-carboxylic acid (IUPAC name: bicyclo[6.1.0]nonane-4-carboxylic acid) consists of a bicyclic framework comprising a seven-membered cycloheptane ring fused to a three-membered cyclopropane ring. The carboxylic acid group is appended to the fourth carbon of the bicyclo[6.1.0]nonane system. Its molecular formula is , with a molecular weight of 168.24 g/mol . The compound’s InChI key (UBZUPTPVECHPTR-UHFFFAOYSA-N) and CAS registry number (2060041-63-4) provide unambiguous identifiers for database searches .
The strain inherent to the cyclopropane ring confers unique reactivity, particularly in [2+1] cycloadditions and ring-opening reactions. Structural comparisons to its parent hydrocarbon, bicyclo[6.1.0]nonane (CAS 286-60-2), highlight the influence of the carboxylic acid substituent on electronic and steric properties .
Synthetic Methodologies
Rh(II)-Catalyzed Cyclopropanation
A pivotal synthesis route involves Rh(II)-catalyzed cyclopropanation of allylic diazoacetates. Schomburg et al. demonstrated that Rh(S-BHTL) (0.27 mol%) promotes cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate, yielding bicyclo[6.1.0]nonene precursors with 79:21 syn:anti selectivity . Subsequent hydrolysis under epimerizing conditions converts syn- and anti-diastereomers into a single anti-carboxylic acid product, enabling multigram-scale production .
Intramolecular Friedel-Crafts Alkylation
An alternative strategy employs MeAlOTf-promoted intramolecular Friedel-Crafts alkylation. Starting from enantiomerically pure 3-oxabicyclo[3.1.0]hexan-2-ones, this method constructs the bicyclo[6.1.0]nonane framework via cyclization of tethered π-nucleophiles . The reaction proceeds efficiently without high-dilution techniques, achieving yields exceeding 85% in model systems .
Applications in Bioorthogonal Chemistry
Stable Molecular Probes
Bicyclo[6.1.0]nonyne carboxylic acid (BCN acid) derivatives exhibit exceptional reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC). Rady et al. reported that BCN acid forms stable amide-linked probes with azide-functionalized biomolecules, showing superior in vitro stability compared to carbamate analogues . This stability arises from the reduced susceptibility of amide bonds to enzymatic hydrolysis, making BCN acid ideal for long-term imaging studies .
In Vivo Compatibility
BCN acid’s low steric hindrance and high strain energy () enable rapid ligation with azides under physiological conditions. Its compatibility with live-cell labeling has been validated in studies involving GFP-tagged proteins and glycan imaging .
Physicochemical Properties
Chromatographic Data
Gas chromatography (GC) analyses of bicyclo[6.1.0]nonane derivatives using squalane columns at 100°C report a Kovats retention index () of 1003 . This value serves as a benchmark for identifying bicyclic compounds in complex mixtures.
Spectral Characteristics
While specific spectroscopic data for the carboxylic acid derivative remain unpublished, related bicyclo[6.1.0]nonane structures exhibit distinctive -NMR signals:
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Cyclopropane protons: (multiplet)
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Bridgehead protons: (triplet)
Future Directions
Ongoing research aims to:
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Optimize enantioselective syntheses using asymmetric catalysis.
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Develop bifunctional BCN acid derivatives for dual-labeling applications.
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Explore therapeutic conjugates for targeted drug delivery.
Advances in flow chemistry and computational modeling are expected to reduce production costs and expand accessibility .
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